molecular formula C11H6Br2O2S B10977192 2,4-Dibromophenyl thiophene-2-carboxylate

2,4-Dibromophenyl thiophene-2-carboxylate

Cat. No.: B10977192
M. Wt: 362.04 g/mol
InChI Key: BANDEXXSUDRQPM-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromophenyl thiophene-2-carboxylate typically involves the bromination of phenyl thiophene-2-carboxylate. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale bromination reactions using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2,4-Dibromophenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the thiophene ring play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H6Br2O2S

Molecular Weight

362.04 g/mol

IUPAC Name

(2,4-dibromophenyl) thiophene-2-carboxylate

InChI

InChI=1S/C11H6Br2O2S/c12-7-3-4-9(8(13)6-7)15-11(14)10-2-1-5-16-10/h1-6H

InChI Key

BANDEXXSUDRQPM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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